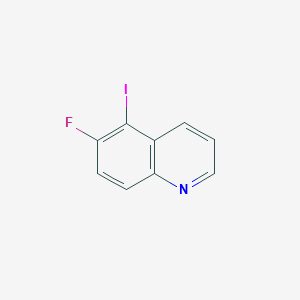
6-Fluoro-5-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system, characterized by a benzene ring fused to a pyridine ring, is a fundamental structure in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline ring enhances its biological activity and chemical properties, making it a valuable compound in various scientific research fields .
準備方法
The synthesis of 6-Fluoro-5-iodoquinoline typically involves several steps, including halogenation and cyclization reactions. One common method is the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by iodination. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
化学反応の分析
6-Fluoro-5-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
科学的研究の応用
6-Fluoro-5-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials for electronic devices
作用機序
The mechanism of action of 6-Fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
6-Fluoro-5-iodoquinoline can be compared with other fluorinated and iodinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Iodoquinoline
- 5,6-Difluoroquinoline
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties. The unique combination of fluorine and iodine in this compound provides distinct advantages in terms of reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H5FIN |
|---|---|
分子量 |
273.05 g/mol |
IUPAC名 |
6-fluoro-5-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |
InChIキー |
REIOHLJEZZROGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2I)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















